5-[(2,3-dimethylcyclohexyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-{[(2,3-DIMETHYLCYCLOHEXYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2,3-DIMETHYLCYCLOHEXYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetylenic ketones with hydrazines in ethanol, leading to the formation of pyrazole derivatives . The reaction conditions often require a catalyst, such as rhodium, to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(2,3-DIMETHYLCYCLOHEXYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reduction reactions often involve the addition of hydrogen atoms, usually facilitated by reducing agents.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, acetylenic ketones, and various catalysts such as rhodium and Amberlyst-70 . Reaction conditions may vary, but they often involve controlled temperatures and specific solvents like ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cycloaddition of acetylenic ketones with hydrazines typically results in the formation of pyrazole derivatives .
Scientific Research Applications
5-{[(2,3-DIMETHYLCYCLOHEXYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[(2,3-DIMETHYLCYCLOHEXYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical reactions within cells . The compound’s structure allows it to bind with high affinity to its targets, leading to significant biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound is a potent and selective D-amino acid oxidase inhibitor.
Indole derivatives: These compounds share similar biological activities and are used in medicinal chemistry.
Uniqueness
5-{[(2,3-DIMETHYLCYCLOHEXYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID stands out due to its unique structure, which combines a pyrazole ring with a cyclohexyl group. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21N3O3 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
5-[(2,3-dimethylcyclohexyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H21N3O3/c1-8-5-4-6-11(9(8)2)16-13(18)12-10(14(19)20)7-15-17(12)3/h7-9,11H,4-6H2,1-3H3,(H,16,18)(H,19,20) |
InChI Key |
VZVKQYMCUYAOAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=C(C=NN2C)C(=O)O |
Origin of Product |
United States |
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